2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine
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Overview
Description
2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group, a prop-2-ynyl group, and a quinazolin-4-amine core. The unique structural features of this compound make it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, such as ClCF2H, under suitable reaction conditions.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a nucleophilic substitution reaction using propargyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Propargyl halides, difluoromethylation reagents, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.
Scientific Research Applications
2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the interactions of these functional groups with biological targets . This can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and other biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-N-prop-2-ynylquinazolin-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-N-allylquinazolin-4-amine: Similar structure but with an allyl group instead of a prop-2-ynyl group.
2-(Difluoromethyl)-N-prop-2-ynylpyrimidin-4-amine: Similar structure but with a pyrimidine core instead of a quinazoline core.
Uniqueness
2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine is unique due to the presence of both the difluoromethyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the prop-2-ynyl group provides a reactive site for further functionalization .
Properties
IUPAC Name |
2-(difluoromethyl)-N-prop-2-ynylquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(17-11)10(13)14/h1,3-6,10H,7H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGGTGXBCBJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC2=CC=CC=C21)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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